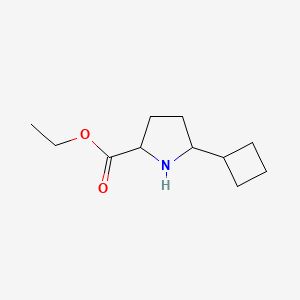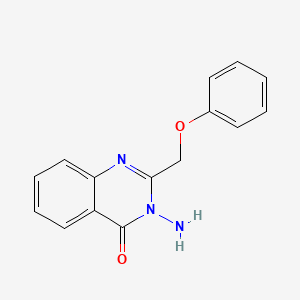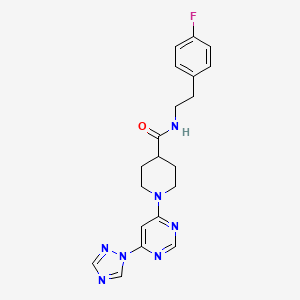
2-(Tert-butoxy)aniline
Übersicht
Beschreibung
2-(Tert-butoxy)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxy group attached to the second position of the aniline ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of the Corresponding Nitro Compound: This method involves the reduction of 2-(tert-butoxy)nitrobenzene to produce 2-(tert-butoxy)aniline.
Ammoniation Method of Tert-butyl Benzene: This method involves the direct amination of tert-butyl benzene using ammonia or an amine source under high temperature and pressure.
Friedel-Crafts Alkylation of Aniline: This method involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(Tert-butoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: 2-(Tert-butoxy)cyclohexylamine.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Tert-butoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of polymers and resins .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and enzyme inhibitors. It is also studied for its potential antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of electronic materials and coatings .
Wirkmechanismus
Molecular Targets and Pathways: 2-(Tert-butoxy)aniline exerts its effects through various molecular targets, including enzymes and receptors. It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions, facilitating the amination of 2-chlorobenzoic acids. The primary targets are the reactive sites on the 2-chlorobenzoic acids, where it facilitates the formation of new carbon-nitrogen bonds.
Mode of Action: The compound interacts with its targets through a copper-catalyzed cross-coupling reaction. This reaction involves the transfer of an amino group from this compound to the 2-chlorobenzoic acid, resulting in the formation of a new carbon-nitrogen bond.
Vergleich Mit ähnlichen Verbindungen
2-(Tert-butyl)aniline: Similar structure but lacks the tert-butoxy group.
2-(Methoxy)aniline: Contains a methoxy group instead of a tert-butoxy group.
2-(Ethoxy)aniline: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: 2-(Tert-butoxy)aniline is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This steric effect makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)



![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)
![1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2775449.png)



![N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2775454.png)

![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775457.png)
